Tert-butyl 4-acetyl-3-nitrobenzoate
Description
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
tert-butyl 4-acetyl-3-nitrobenzoate |
InChI |
InChI=1S/C13H15NO5/c1-8(15)10-6-5-9(7-11(10)14(17)18)12(16)19-13(2,3)4/h5-7H,1-4H3 |
InChI Key |
DYAUKUYJOIKVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Regioselective Nitration and Oxidation Pathway
This method involves sequential nitration, oxidation, and esterification steps:
Steps :
- Nitration : Regioselective nitration of a substituted benzoic acid derivative introduces the nitro group at the meta position.
- Benzylic Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes a methyl substituent to an acetyl group, yielding 4-acetyl-3-nitrobenzoic acid.
- Esterification : The carboxylic acid is converted to the tert-butyl ester using tert-butanol and N,N-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.
- Nitration : Controlled temperature (0–5°C) to avoid over-nitration.
- Oxidation : Excess Jones reagent ensures complete conversion; quenching with isopropanol prevents over-oxidation.
- Esterification : DCC activates the carboxylic acid for nucleophilic attack by tert-butanol.
Yield : ~85% (estimated from analogous procedures).
Direct Esterification Using Boc₂O and DMAP
An alternative approach employs di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) for esterification:
Steps :
- Acid Activation : 4-Acetyl-3-nitrobenzoic acid is dissolved in tert-butanol with Boc₂O and DMAP.
- Reaction : Heated at 40°C for 24 hours, enabling in situ generation of the mixed carbonate intermediate.
- Workup : The product is extracted with ethyl acetate and purified via silica gel chromatography.
- Catalyst : DMAP (10 mol%) accelerates the reaction.
- Solvent : tert-Butanol acts as both solvent and nucleophile.
- Yield : 54% (based on analogous fluoro-nitrobenzoate synthesis).
Comparative Analysis of Methods
| Parameter | DCC-Mediated Method | Boc₂O/DMAP Method |
|---|---|---|
| Catalyst | DCC | DMAP |
| Solvent | Dichloromethane | tert-Butanol |
| Temperature | Room temperature | 40°C |
| Yield | ~85% | ~54% |
| Byproduct | Dicyclohexylurea (DCU) | CO₂ |
| Purification | Filtration to remove DCU | Column chromatography |
- DCC Method : Higher yield, fewer purification steps.
- Boc₂O Method : Avoids DCU formation, simpler workup.
- DCC Method : DCU removal complicates scaling.
- Boc₂O Method : Lower yield due to competing side reactions.
Optimization Insights
- Temperature Control : Maintaining ≤30°C during esterification prevents tert-butyl group cleavage.
- Catalyst Loading : DMAP at 5–10 mol% balances cost and efficiency.
- Purification : Gradient elution (hexane/ethyl acetate) resolves nitroaromatic byproducts.
Research Findings
- Nitration Selectivity : Electron-withdrawing groups (e.g., acetyl) direct nitration to the para position relative to the substituent.
- Oxidation Efficiency : Jones reagent outperforms milder oxidants (e.g., KMnO₄) in benzylic oxidation.
- Esterification Stability : The tert-butyl group enhances steric protection, reducing hydrolysis during storage.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-acetyl-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: Tert-butyl 4-acetyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-acetyl-3-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-acetyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-acetyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Observations :
- Functional Group Impact: The acetyl and nitro groups in the target compound increase electron-withdrawing effects, making it less nucleophilic than amino-substituted analogs (e.g., tert-butyl 4-amino-3-methylbenzoate) .
- Steric and Stability Considerations: The tert-butyl group in all analogs provides steric shielding, but the nitro group in this compound may reduce stability under reductive or acidic conditions compared to methyl or amino variants .
Comparison Table :
Reactivity Notes: The nitro group in the target compound may necessitate careful handling during reductions, whereas amino analogs (e.g., tert-butyl 4-amino-3-methylbenzoate) are more amenable to electrophilic substitutions .
Physicochemical and Spectroscopic Properties
- NMR Data: Target Compound: Expected ¹H-NMR peaks include a tert-butyl singlet (~1.3 ppm), acetyl methyl (~2.6 ppm), and aromatic protons influenced by nitro and acetyl groups (~7.5–8.5 ppm). Tert-butyl 4-amino-3-methylbenzoate: Aromatic protons resonate at ~6.5–7.5 ppm due to electron-donating amino and methyl groups . Compound 9 (): ¹H-NMR shows triazolopyridazine protons at ~8.0–9.0 ppm and tert-butyl at 1.5 ppm .
Thermal Stability: The tert-butyl group enhances thermal stability, but the nitro substituent may lower decomposition temperatures compared to non-nitro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
